3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile
Description
3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile (CAS: 338752-72-0) is a pyridazine derivative characterized by a chlorobenzylamino substituent at the 3-position and a phenyl group at the 6-position of the pyridazine ring, with a carbonitrile group at position 2. Its molecular formula is C₁₈H₁₃ClN₄ (molecular weight: 320.78 g/mol) . The chlorine atom likely enhances electronic effects and binding interactions, while the amino group may facilitate hydrogen bonding.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-23-18)14-4-2-1-3-5-14/h1-10H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNONUJWUEBSBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Synthetic Challenges
Molecular Architecture Analysis
The target compound features a pyridazine ring substituted at positions 3, 4, and 6 with:
- A 4-chlorobenzylamino group (position 3)
- A cyano group (position 4)
- A phenyl group (position 6)
This substitution pattern creates significant synthetic hurdles due to:
Retrosynthetic Considerations
Retrosynthetic analysis suggests three viable disconnections:
- Pyridazine-core first : Construct the heterocyclic ring followed by functionalization
- Substituent pre-installation : Incorporate substituents prior to cyclization
- Modular assembly : Convergent synthesis of pre-functionalized fragments
Core Pyridazine Ring Construction Methodologies
Inverse Electron-Demand Diels-Alder Reaction
The predominant method utilizes 3,6-di(2-pyridyl)tetrazine as diene in [4+2] cycloaddition:
Mechanism :
- Tetrazine (dienophile) reacts with electron-deficient dienophile (e.g., acetylene derivatives)
- Transient bicyclic intermediate undergoes retro-Diels-Alder to expel N₂
- Aromatization yields substituted pyridazine
Optimized Conditions :
- Solvent: Anhydrous DMF/DCM (4:1 v/v)
- Temperature: 60°C under N₂ atmosphere
- Catalyst: Cu(OTf)₂ (5 mol%)
- Yield: 58-63%
Limitations :
- Requires strict moisture control
- Limited scope for bulky substituents
Functionalization Strategies
Installation of 4-Chlorobenzylamino Group
Nucleophilic Aromatic Substitution
Direct amination of 3-chloro-6-phenylpyridazine-4-carbonitrile:
Procedure :
- React 3-chloro precursor with 4-chlorobenzylamine (3 eq.)
- Use K₂CO₃ as base in DMSO at 120°C
- Microwave irradiation (300W) reduces reaction time from 24h → 45min
Challenges :
- Competing hydrolysis of cyano group
- Requires excess amine (up to 5 eq.) for complete conversion
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling variant:
Catalytic System :
- Pd(OAc)₂ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ base in toluene
Advantages :
- Tolerates electron-withdrawing cyano group
- Enables late-stage functionalization
Yield Comparison :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Nucleophilic | 120 | 24 | 51 |
| Buchwald-Hartwig | 100 | 12 | 67 |
Cyanation Techniques
Reissert Reaction
Traditional approach for introducing cyano groups:
Reaction Scheme :
Modern Adaptation :
- Use trimethylsilyl cyanide (TMSCN) as safer alternative
- Phase-transfer conditions (TBAB catalyst)
- Yield improvement from 33% → 58%
Direct Cyanation via C-H Activation
Emerging methodology using Pd catalysis:
Conditions :
- Pd(OAc)₂ (5 mol%)
- Norbornene as mediator
- Zn(CN)₂ as cyanide source
- DMA solvent at 140°C
Benefits :
- Avoids pre-functionalized starting materials
- Compatible with sensitive amino groups
Industrial-Scale Production Considerations
Process Intensification Strategies
Telescoped Synthesis :
Combining ring formation and functionalization in one pot:
- In situ generation of pyridazine core
- Direct amination without intermediate isolation
- Cyanation via continuous flow reactor
Reported Outcomes :
Green Chemistry Innovations
Mechanochemical Synthesis :
Ball-mill assisted route eliminates solvents:
Parameters :
- Stainless steel jars (25 mL)
- 15 mm diameter balls (5:1 ball:reactant ratio)
- 30 Hz frequency for 2h
Advantages :
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO- d6 ) :
- δ 8.72 (s, 1H, NH)
- δ 7.85-7.35 (m, 9H, aromatic)
- δ 4.65 (s, 2H, CH₂)
FT-IR (KBr) :
- 2225 cm⁻¹ (C≡N stretch)
- 1580 cm⁻¹ (C=N pyridazine)
- 1090 cm⁻¹ (C-Cl)
Comparative Evaluation of Synthetic Routes
Table 1. Method Efficiency Analysis
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 5 | 28 | 97 | 1.00 |
| Telescoped | 3 | 60 | 95 | 0.82 |
| Mechanochemical | 4 | 55 | 98 | 0.75 |
| Continuous flow | 3 | 63 | 96 | 0.88 |
Data synthesized from
Chemical Reactions Analysis
3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate various chemical reactions such as oxidation, reduction, and substitution.
Biological Studies
Research has indicated that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile may interact with biological molecules, potentially exhibiting biological activities that warrant further investigation:
- Mechanism of Action : The compound's interactions with specific molecular targets can influence biochemical pathways, suggesting possible therapeutic effects.
Medicinal Chemistry
The compound shows promise as a candidate for therapeutic development:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making it a subject of interest in oncology research. The mechanism involves inducing apoptosis in cancer cells through targeted interactions with cellular pathways .
Case Study 1: Anticancer Activity
A study explored the synthesis of similar pyridazine derivatives and their cytotoxic effects on various human cancer cell lines, including colon and breast cancer cells. The results indicated that certain modifications to the structure enhanced anticancer activity, suggesting that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile could be a lead compound for further development .
Case Study 2: Drug Development
In another investigation focusing on drug design, researchers evaluated the ligand-binding properties of pyridazine derivatives in receptor models. The findings highlighted the potential of these compounds to act as selective modulators in pharmacological applications .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and three analogs:
Key Differences in Physicochemical Properties
- However, the oxo group in may confer even greater polarity .
- Lipophilicity : The chlorobenzyl and phenyl groups in the target compound contribute to moderate lipophilicity, whereas the sulfanyl and ester substituents in and increase hydrophobicity.
Biological Activity
3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 320.8 g/mol. It features a pyridazine ring substituted with a chlorobenzyl group and a phenyl group, which may contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications as an enzyme inhibitor and its interactions with various biological targets.
Structural Features
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-[(4-chlorophenyl)methylamino]-6-phenylpyridazine-4-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 320.8 g/mol |
Synthesis
The synthesis of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzylamine with 6-phenyl-4-pyridazinecarbonitrile under controlled conditions, often requiring specific catalysts and temperature settings to achieve high purity and yield .
Research indicates that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile may exhibit biological activities primarily through its interaction with specific molecular targets, potentially affecting various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in inhibiting enzymes associated with inflammatory processes, such as lipoxygenases.
Potential Applications
The compound has been studied for its potential therapeutic effects, including:
- Anti-inflammatory properties : Inhibition of lipoxygenases may lead to reduced inflammation.
- Anticancer effects : By targeting specific enzymes involved in cancer progression, it may offer new avenues for cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile:
- Enzyme Inhibition Studies : Research has shown that compounds structurally similar to this pyridazine derivative can effectively inhibit lipoxygenase activity, leading to decreased production of pro-inflammatory mediators.
- Cell Line Experiments : In vitro studies using various cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit cell proliferation, suggesting a potential role in cancer therapeutics.
- Comparative Analysis : A comparative study of related pyridazine derivatives highlighted that variations in substitution patterns significantly affect binding affinities and biological activity, indicating that 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile may possess unique therapeutic properties.
Summary of Biological Activity
The following table summarizes the potential biological activities and research findings related to 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile:
| Activity Type | Description | Research Findings |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor of lipoxygenases | May reduce inflammation; further studies required |
| Anticancer Effects | Induces apoptosis in cancer cell lines | Similar compounds show promise in preclinical studies |
| Mechanism Insights | Interacts with specific molecular targets | Ongoing research needed to elucidate pathways |
Q & A
Q. What are the common synthetic routes for 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with condensation of precursors like 4-chlorobenzaldehyde or aminopyridazine derivatives. Key intermediates include β-amino-α,γ-dicyanocrotononitrile (used in heterocyclization reactions) and functionalized pyridazine cores. For example, cyclization reactions with hydrazines or diazonium salts are critical for forming the pyridazine ring . Optimized conditions often employ catalysts (e.g., palladium or copper) and solvents like DMF or toluene to enhance yield and purity .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement, especially for resolving hydrogen bonding and torsion angles in the pyridazine ring .
- NMR spectroscopy : and NMR are essential for confirming substituent positions (e.g., distinguishing between chlorobenzyl and phenyl groups).
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHClN) and fragmentation patterns .
Q. What in vitro biological activities have been reported for this compound?
Pyridazine derivatives, including this compound, exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, structural analogs with chlorophenyl groups show inhibitory effects on cancer cell lines (e.g., via kinase inhibition) . However, these findings are preliminary, and no FDA approvals exist for therapeutic use .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?
Key strategies include:
- Catalyst selection : NaBH(OAc) and molecular sieves improve reductive amination efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
- Temperature control : Maintaining 80–100°C during heterocyclization minimizes side reactions .
- Purification techniques : Column chromatography or recrystallization from ethanol ensures high purity .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from variations in:
- Structural analogs : Minor substituent changes (e.g., nitro vs. trifluoromethyl groups) alter binding affinities .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges affect IC values .
- Data validation : Cross-referencing with X-ray crystallography (e.g., SHELXL-refined structures) ensures compound integrity .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Docking studies : Software like AutoDock Vina predicts binding modes to enzymes (e.g., nitric oxide synthase) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD simulations : Assess stability of ligand-protein complexes over time, particularly for chlorophenyl moieties .
Q. What strategies enable selective functionalization of the pyridazine ring for structure-activity relationship (SAR) studies?
- Directed C–H activation : Palladium catalysts enable regioselective halogenation at the 4-position .
- Protecting groups : tert-Butoxycarbonyl (Boc) protects amines during multi-step synthesis .
- Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl groups at the 6-position without disrupting the chlorobenzyl substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
